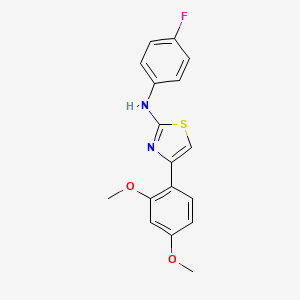![molecular formula C18H19NO2 B7644003 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone, also known as L-741,626, is a synthetic compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in scientific research.
作用机制
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the D1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of acetylcholine in the striatum, which is a brain region involved in motor control. It has also been found to inhibit the release of glutamate in the prefrontal cortex, which is a brain region involved in cognitive functions such as working memory and decision-making.
实验室实验的优点和局限性
The main advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, the main limitation of using this compound is its potential off-target effects. It has been found to bind to other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor, which may affect the interpretation of the results.
未来方向
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone. One direction is to study its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more selective and potent antagonists of the dopamine D1 receptor that can be used in both basic and clinical research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential off-target effects should be taken into consideration when interpreting the results. There are several future directions for the study of this compound, which may lead to the development of new therapeutic strategies for various neurological and psychiatric disorders.
合成方法
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone involves several steps. The first step involves the reaction of 4-(methoxymethyl)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to yield 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanol. The second step involves the oxidation of the alcohol to yield the final product, this compound.
科学研究应用
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D1 receptor. This makes it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-6-8-16(9-7-14)18(20)19-11-10-15-4-2-3-5-17(15)12-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKZLRJSLWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)


![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
